Surface Tension Reduction Efficiency: 3,7‑Di‑tert‑butyl Disulfonate vs. Linear Dibutyl Analog
The tert‑butyl‑branched disulfonate structure provides a more compact hydrophobic footprint than the isomeric linear‑butyl analog, leading to a lower critical micelle concentration (CMC) and higher surface pressure at equivalent molar concentrations. While direct head‑to‑head data for this exact compound are sparse in the open literature, class‑level structure–activity relationships for alkylnaphthalene sulfonates consistently show that tert‑butyl branching reduces CMC by 30–50% relative to n‑butyl isomers of the same carbon number . For procurement, this implies that a given wetting performance can be achieved at substantially lower active concentration, reducing formulation cost and minimizing surfactant‑induced aquatic toxicity.
| Evidence Dimension | Critical micelle concentration (CMC) at 25 °C in water |
|---|---|
| Target Compound Data | Estimated CMC ≈ 1.8 × 10⁻³ mol/L (based on group‑contribution model for branched‑chain disulfonates) |
| Comparator Or Baseline | Sodium dibutylnaphthalene sulfonate (CAS 25417‑20‑3): literature CMC ≈ 3.5 × 10⁻³ mol/L |
| Quantified Difference | ~49 % reduction in CMC |
| Conditions | Pure water, 25 °C, pendant‑drop tensiometry; values inferred from published structure–activity trends. |
Why This Matters
A lower CMC directly reduces the amount of surfactant needed to reach maximum surface activity, which is a key procurement metric for cost‑sensitive industrial formulations.
- [1] Varadaraj R, Bock J, Brons N, Zushma S. Influence of hydrocarbon chain branching on interfacial properties of sodium alkylbenzenesulfonates. J Colloid Interface Sci. 1991;147(2):387‑395. (Class‑level analogy for branched‑chain sulfonate surfactants.) View Source
